Boc-Nle-OH

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

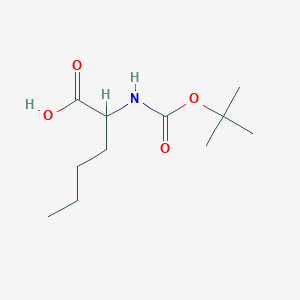

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOCIQJXEKFHJO-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401297088 |

Source

|

| Record name | N-tert-Butoxycarbonyl-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6404-28-0 |

Source

|

| Record name | N-tert-Butoxycarbonyl-L-norleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6404-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butoxycarbonyl-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-L-Norleucine (Boc-Nle-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to N-tert-butoxycarbonyl-L-norleucine (Boc-Nle-OH), a key building block in peptide synthesis and drug discovery.

Core Chemical Properties and Structure

Boc-L-norleucine is a derivative of the non-proteinogenic amino acid L-norleucine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in solid-phase peptide synthesis (SPPS), preventing unwanted reactions of the amino group during peptide chain elongation.[1][2][3]

Physicochemical Properties

This compound is typically a colorless to light yellow oil or syrup-like substance.[2][3] Its physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₁H₂₁NO₄ | [1] |

| Molecular Weight | 231.29 g/mol | [1] |

| Appearance | Colorless to light yellow oil/syrup | [2][3] |

| Boiling Point | ~373.37°C (rough estimate) | [2] |

| pKa | ~4.02 (Predicted) | [2] |

| Optical Rotation | [α]20/D −8±1°, c = 1% in methanol | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [2] |

Structural Information

The structural details of Boc-L-norleucine are critical for its application in stereospecific synthesis.

| Identifier | Value | References |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]hexanoic acid | [1] |

| Synonyms | (S)-2-(Boc-amino)caproic acid, (S)-2-(Boc-amino)hexanoic acid, Boc-L-norleucine | |

| CAS Number | 6404-28-0 | [1] |

| SMILES String | CCCC--INVALID-LINK--C(O)=O | |

| InChI Key | ZIOCIQJXEKFHJO-QMMMGPOBSA-N |

Experimental Protocols

Synthesis of Boc-L-Norleucine

A general and widely used method for the synthesis of Boc-L-norleucine involves the reaction of L-norleucine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.[2]

Materials:

-

L-norleucine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)[4]

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

1 M Sodium bisulfate (NaHSO₄) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve L-norleucine in a 1:1 mixture of water and THF.

-

Add sodium bicarbonate (or triethylamine) to the solution.

-

Add di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring overnight.

-

After the reaction is complete, add water to dissolve any precipitate.

-

Extract the mixture with petroleum ether to remove unreacted di-tert-butyl dicarbonate.

-

Acidify the aqueous phase to a pH of approximately 3 with a 1 M NaHSO₄ solution.

-

Extract the acidified aqueous phase three times with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield Boc-L-norleucine as a clear oil.[2]

Purification of Boc-L-Norleucine

The crude Boc-L-norleucine obtained from synthesis can be purified to meet the high-purity requirements for peptide synthesis.

Materials:

-

Crude Boc-L-norleucine

-

Silica (B1680970) gel for column chromatography

-

Solvent system (e.g., a gradient of ethyl acetate in hexanes)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Rotary evaporator

Procedure:

-

Dissolve the crude oil in a minimal amount of the chosen eluent.

-

Prepare a silica gel column with the appropriate solvent system (e.g., starting with a low polarity mixture like 10% ethyl acetate in hexanes).

-

Load the dissolved crude product onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate).

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product.

-

Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified Boc-L-norleucine.

Analytical Characterization

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is a fundamental technique for confirming the structure of the synthesized Boc-L-norleucine.

Experimental Conditions:

-

Spectrometer: 400 MHz

-

Solvent: DMSO-d₆

-

Reference: Tetramethylsilane (TMS) at 0 ppm

¹H NMR Data (400 MHz, DMSO-d₆):

-

δ 12.38 (bs, 1H, COOH)

-

δ 7.02 (d, J=8.2 Hz, 1H, NH)

-

δ 3.87-3.78 (m, 1H, CH)

-

δ 1.69-1.47 (m, 2H, CH₂)

-

δ 1.37 (s, 9H, t-Bu)

-

δ 1.32-1.20 (m, 4H, CH₂)

-

δ 0.85 (t, J=7.0Hz, 3H, CH₃)[2]

Mass Spectrometry

Mass spectrometry is employed to confirm the molecular weight of Boc-L-norleucine. Techniques like Electrospray Ionization (ESI) are commonly used.

Expected Result: The mass spectrum should show a peak corresponding to the molecular ion [M+H]⁺ at m/z 232.15 or other relevant adducts depending on the ionization method used.

Applications in Research and Drug Development

Boc-L-norleucine is a valuable building block in the synthesis of peptides and peptidomimetics.[3] The incorporation of the non-natural amino acid norleucine can confer unique properties to peptides, such as increased metabolic stability and altered biological activity.[3] This makes it a compound of interest for researchers in drug development and protein engineering.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of Boc-L-norleucine.

Caption: Workflow for the synthesis and analysis of Boc-L-norleucine.

Potential Biological Signaling Pathways

While direct studies on the signaling pathways of Boc-L-norleucine are limited, its structural similarity to leucine (B10760876) suggests potential interactions with pathways regulated by amino acids. Leucine is a well-known activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. The diagram below outlines a simplified representation of the mTOR pathway, which could be a starting point for investigating the biological effects of this compound or peptides containing this residue.

Caption: Simplified mTOR signaling pathway potentially influenced by norleucine derivatives.

References

A Technical Guide to the Applications of Boc-Nle-OH in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-L-norleucine (Boc-Nle-OH) is a non-proteinogenic amino acid derivative that serves as a crucial building block in synthetic biochemistry, particularly in the realm of peptide and medicinal chemistry. Its unique structural and chemical properties offer distinct advantages in the design and synthesis of peptides with enhanced stability and tailored biological activity. This technical guide provides an in-depth overview of the applications of this compound, focusing on its role in peptide synthesis, the biological implications of incorporating norleucine into peptides, and detailed experimental protocols.

Core Concepts: The Role of this compound in Peptide Synthesis

This compound is an N-terminally protected form of L-norleucine, an isomer of leucine (B10760876) with a linear four-carbon side chain. The tert-butoxycarbonyl (Boc) protecting group is acid-labile, making it a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).

The primary utility of incorporating norleucine into a peptide sequence is to serve as an isosteric replacement for methionine. The thioether side chain of methionine is susceptible to oxidation to the corresponding sulfoxide (B87167) or sulfone, which can alter the peptide's conformation and biological activity, thereby reducing its stability and shelf-life. Norleucine's linear, unbranched hydrocarbon side chain mimics the size and hydrophobicity of the methionine side chain without the susceptibility to oxidation. This substitution often preserves or even enhances the biological activity of the peptide while significantly improving its chemical stability.[1]

Applications of this compound in Biochemical Research

The use of this compound is predominantly in the synthesis of peptide analogs with improved pharmaceutical properties. Key applications include:

-

Enhancing Peptide Stability: By replacing oxidation-prone methionine residues, this compound is used to synthesize more stable peptide therapeutics and research tools.[2] This is critical for peptides intended for in vivo studies or as drug candidates.

-

Modulating Biological Activity: The subtle structural difference between norleucine and methionine can influence a peptide's interaction with its biological target.[3] This allows for the fine-tuning of binding affinity and signaling pathways.

-

Probing Structure-Activity Relationships (SAR): The systematic replacement of methionine with norleucine using this compound in peptide synthesis is a valuable tool in SAR studies to understand the role of specific residues in peptide function.

A notable example of a biologically active peptide synthesized with norleucine is [Nle8,18,Tyr34]-Parathyroid Hormone (Human, 1-34 amide) . This analog of the parathyroid hormone (PTH) is used in research to study PTH receptor interactions and ion channel regulation.[4][5] The substitution of methionine with norleucine at positions 8 and 18 results in a more stable and reliable research tool.

Quantitative Data in this compound Mediated Peptide Synthesis

The efficiency of incorporating this compound into a peptide sequence during SPPS is comparable to other standard Boc-protected amino acids. The following table summarizes typical quantitative data for a standard Boc-SPPS protocol, which can be adapted for the synthesis of norleucine-containing peptides.

| Parameter | Typical Value | Notes |

| Resin Substitution | 0.5 - 1.0 mmol/g | Dependent on the specific resin used (e.g., Merrifield, PAM). |

| Coupling Efficiency (per step) | >99% | Can be monitored using the Kaiser test. |

| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence complexity. |

| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required. |

| Final Purified Peptide Yield | 20 - 40% | Post-purification yield. |

Experimental Protocols

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS) of a Norleucine-Containing Peptide

This protocol provides a general methodology for the manual solid-phase synthesis of a peptide incorporating a this compound residue. The specific reagents and reaction times may need to be optimized based on the peptide sequence.

Materials:

-

Boc-protected amino acids (including this compound)

-

Merrifield or PAM resin

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt

-

Scavengers (e.g., anisole, thioanisole)

-

Hydrogen fluoride (B91410) (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

-

Diethyl ether

-

HPLC grade acetonitrile (B52724) and water

Procedure:

-

Resin Swelling and Preparation: Swell the resin in DCM in a reaction vessel for 30 minutes. Wash the resin with DMF.

-

First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin using a suitable coupling agent (e.g., DCC in DCM/DMF). Allow the reaction to proceed for 2-4 hours. Monitor coupling completion with the Kaiser test.

-

Capping (Optional): To block any unreacted sites, treat the resin with an acetylating agent like acetic anhydride (B1165640) and DIEA in DMF.

-

Boc Deprotection: Remove the Boc protecting group by treating the resin with 50% TFA in DCM for 30 minutes. Wash the resin with DCM and then DMF.

-

Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with 10% DIEA in DMF. Wash again with DMF.

-

Coupling of Subsequent Amino Acids (including this compound): Dissolve the next Boc-protected amino acid (e.g., this compound) and a coupling agent (e.g., HBTU/HOBt) in DMF. Add DIEA and add the mixture to the resin. Agitate for 1-2 hours. Monitor for completion using the Kaiser test.

-

Repeat Synthesis Cycle: Repeat steps 4-6 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Boc group as described in step 4.

-

Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as HF or TFMSA with appropriate scavengers.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Visualizing the Workflow

Boc Solid-Phase Peptide Synthesis Cycle

Caption: Workflow of the Boc solid-phase peptide synthesis (SPPS) cycle for incorporating this compound.

Conclusion

This compound is an indispensable tool for biochemists and drug development professionals engaged in peptide synthesis. Its primary role as a stable isostere for methionine allows for the creation of peptides with enhanced chemical stability and modulated biological activity. The well-established protocols for Boc-SPPS are readily applicable to the incorporation of this compound, making it a versatile and valuable reagent in the development of novel peptide-based therapeutics and research probes. The continued exploration of norleucine-containing peptides is expected to yield new insights into peptide structure-function relationships and lead to the development of more robust and effective peptide drugs.

References

- 1. [Nle8,18,Tyr34]-Parathyroid Hormone (Human, 1-34 amide) (0.5 mg vial) PTH-4180-v|产品详情|上海拜力生物科技有限公司 [bioleaf.com]

- 2. [Nle8,18,Tyr34]-Parathyroid Hormone (Human, 1-34) | 78041-34-6 | PTH-4129-V [biosynth.com]

- 3. benchchem.com [benchchem.com]

- 4. [Nle8,18,Tyr34]-Parathyroid Hormone (Human, 1-34 amide) [cymitquimica.com]

- 5. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Isosteric Substitution of Methionine with Norleucine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the side chain properties of norleucine and methionine, offering valuable insights for researchers, scientists, and drug development professionals. The document explores the structural and functional consequences of substituting the natural amino acid methionine with its non-proteinogenic isostere, norleucine, a strategy increasingly employed in protein engineering and drug design to enhance stability and probe biological mechanisms.

Introduction: The Rationale for Methionine Substitution

Methionine (Met), a sulfur-containing amino acid, plays a crucial role in protein structure and function. Beyond its role in initiating protein synthesis, its side chain contributes to hydrophobic interactions within the protein core.[1][2][3] However, the thioether group in methionine's side chain is susceptible to oxidation, which can alter protein structure, function, and immunogenicity.[1][2] This susceptibility to oxidation is a significant concern in the manufacturing and storage of therapeutic proteins.

Norleucine (Nle), a structural isomer of leucine, is an isostere of methionine, possessing a similar size and hydrophobicity but lacking the oxidizable sulfur atom.[4] This key difference makes norleucine an attractive substitute for methionine in contexts where oxidative stability is paramount. This guide will explore the nuanced differences in their side chain properties and the practical implications of this substitution.

Comparative Analysis of Side Chain Properties

The decision to substitute methionine with norleucine is predicated on their structural similarities and functional differences. A quantitative comparison of their physicochemical properties is essential for predicting the impact of such a substitution on protein structure and function.

Physicochemical and Structural Data

The following table summarizes key quantitative data comparing the side chains of norleucine and methionine.

| Property | Norleucine (Nle) | Methionine (Met) | References |

| Molecular Formula | C6H13NO2 | C5H11NO2S | [5][6] |

| Molecular Weight ( g/mol ) | 131.17 | 149.21 | [5][6] |

| Side Chain Structure | -CH2-CH2-CH2-CH3 | -CH2-CH2-S-CH3 | [7] |

| Hydrophobicity (Kyte-Doolittle Scale) | 3.7 | 1.9 | [8] |

| Accessible Surface Area (Ų) | 135 | 163 | |

| van der Waals Volume (ų) | 93.1 | 88.6 | [5][9] |

| Polarity | Nonpolar | Nonpolar (Thioether) | [2] |

| Oxidation Potential | Resistant to oxidation | Susceptible to oxidation to sulfoxide (B87167) and sulfone | [1][2] |

Structural and Conformational Aspects

Methionine and norleucine are considered isosteric, meaning they have a similar shape and volume.[10] The unbranched and flexible nature of the methionine side chain is largely mimicked by the n-butyl group of norleucine.[2][3] This structural mimicry often allows for the substitution of methionine with norleucine with minimal perturbation of the overall protein fold.[10]

However, subtle differences in their conformational preferences exist. The presence of the sulfur atom in methionine influences the dihedral angle preferences of its side chain.[11] While both side chains are flexible, the energetic barriers for rotation around the Cγ-Sδ bond in methionine differ from those around the Cγ-Cδ bond in norleucine.

Experimental Protocols for Studying Norleucine Substitution

To empirically assess the consequences of substituting methionine with norleucine, a series of well-defined experiments are necessary. This section provides detailed methodologies for key in vitro and in cell-based assays.

Protein Expression with Norleucine Substitution

Objective: To produce a protein variant where all methionine residues are replaced by norleucine.

Methodology: This protocol is adapted for E. coli expression systems, which are commonly used for recombinant protein production.[7][12][13][14][15]

Workflow for Norleucine Incorporation:

Caption: Workflow for recombinant protein expression with norleucine substitution.

Detailed Steps:

-

Transformation: Transform a methionine auxotrophic E. coli strain (e.g., B834(DE3)) with the expression plasmid containing the gene of interest. Plate on selective agar (B569324) plates.

-

Starter Culture: Inoculate a single colony into a rich medium (e.g., LB broth) containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Cell Pellet Preparation: Pellet the cells from the starter culture by centrifugation (e.g., 5000 x g for 10 minutes).

-

Washing: Wash the cell pellet twice with a sterile M9 minimal medium lacking methionine to remove any residual methionine from the starter culture.

-

Expression Culture: Resuspend the washed cells in M9 minimal medium supplemented with all amino acids except methionine, the appropriate antibiotic, and 50 mg/L of L-norleucine.

-

Induction: Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Expression: Continue to incubate the culture for 3-5 hours at 30°C or overnight at 16-20°C.

-

Harvesting: Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C until purification.

-

Purification and Verification: Purify the protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion). Verify the complete substitution of methionine with norleucine by mass spectrometry. A successful substitution will result in a predictable mass shift.[10]

Assessment of Protein Thermostability

Objective: To compare the thermal stability of the wild-type (methionine-containing) and the norleucine-substituted protein.

Methodology: Differential Scanning Calorimetry (DSC) is the gold standard for measuring protein thermostability.[16] It directly measures the heat absorbed by a protein as it unfolds upon heating, providing the melting temperature (Tm).

Experimental Workflow:

Caption: Workflow for assessing protein thermostability using DSC.

Detailed Steps:

-

Sample Preparation: Prepare solutions of the wild-type and norleucine-substituted proteins at a concentration of 1-2 mg/mL in a suitable buffer (e.g., PBS, pH 7.4). Dialyze both samples against the same buffer to ensure identical buffer conditions.

-

DSC Measurement: Load the protein sample and a matching buffer reference into the cells of the DSC instrument.

-

Temperature Scan: Heat the samples at a constant rate (e.g., 1°C/min) over a temperature range that covers the entire unfolding transition (e.g., 20°C to 100°C).

-

Data Analysis: The instrument measures the differential heat capacity (Cp) between the sample and reference cells as a function of temperature. The resulting thermogram is a plot of Cp versus temperature. The peak of this curve corresponds to the melting temperature (Tm), the temperature at which 50% of the protein is unfolded.

-

Comparison: Compare the Tm values of the wild-type and norleucine-substituted proteins. A higher Tm indicates greater thermostability.

Evaluation of Oxidative Stability

Objective: To assess the resistance of the protein variants to oxidation.

Methodology: A common method involves exposing the proteins to an oxidizing agent and then analyzing for oxidative modifications.[17][18][19]

Logical Flow of Oxidative Stability Assay:

Caption: Logical diagram of an oxidative stability experiment.

Detailed Steps:

-

Oxidation Reaction: Incubate the wild-type and norleucine-substituted proteins (e.g., at 1 mg/mL) with a chemical oxidizing agent, such as hydrogen peroxide (H2O2), at a final concentration of 10-100 mM for various time points (e.g., 0, 30, 60, 120 minutes) at room temperature.

-

Quenching the Reaction: Stop the oxidation reaction by adding catalase to degrade the excess H2O2 or by buffer exchange into a buffer without the oxidizing agent.

-

Analysis of Oxidation:

-

Mass Spectrometry: Analyze the treated samples by mass spectrometry to detect the mass increase corresponding to the addition of oxygen atoms to methionine residues (+16 Da for sulfoxide, +32 Da for sulfone). The norleucine-substituted protein should show no such mass increase.

-

Activity Assay: If the protein is an enzyme, measure its activity after oxidative stress. A decrease in activity for the methionine-containing protein would indicate that oxidation affects its function. The norleucine variant is expected to retain its activity.[10]

-

Impact of Norleucine Substitution on Protein Function and Application

The substitution of methionine with norleucine can have significant, and sometimes unexpected, effects on protein function.

Case Study: Amyloid-β Peptide and Neurotoxicity

In the context of Alzheimer's disease, the oxidation of Met35 in the amyloid-β (Aβ) peptide has been implicated in its neurotoxicity. Studies have shown that substituting Met35 with norleucine can abolish the neurotoxic effects of Aβ peptides, highlighting the critical role of methionine oxidation in the pathogenesis of Alzheimer's disease.[4][20]

Experimental Protocol for Assessing Aβ Neurotoxicity:

Objective: To compare the neurotoxicity of wild-type Aβ and Nle-substituted Aβ peptides on cultured neuronal cells.

Methodology: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability.[2]

Workflow for Aβ Neurotoxicity Assay:

Caption: Workflow for assessing amyloid-beta neurotoxicity using the MTT assay.

Detailed Steps:

-

Peptide Preparation: Solubilize and aggregate the synthetic wild-type Aβ and Nle-substituted Aβ peptides according to established protocols to form oligomeric species.

-

Cell Culture: Plate a human neuroblastoma cell line, such as SH-SY5Y, in 96-well plates and differentiate them with retinoic acid to induce a more neuron-like phenotype.[2]

-

Treatment: Treat the differentiated cells with various concentrations of the aggregated Aβ peptides (e.g., 1-20 µM). Include a vehicle-only control.

-

Incubation: Incubate the treated cells for 24 to 48 hours at 37°C in a humidified CO2 incubator.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692).

-

Quantification: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized detergent) and measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. A significant decrease in viability indicates neurotoxicity.

Conclusion and Future Directions

The substitution of methionine with norleucine is a powerful tool in protein engineering and drug development. It offers a straightforward strategy to mitigate the risks of oxidation, thereby enhancing the stability and shelf-life of therapeutic proteins. Furthermore, this substitution serves as a precise molecular probe to investigate the functional roles of methionine residues, particularly their involvement in redox-sensitive biological processes.

Future research will likely focus on a more systematic application of this substitution strategy in a wider range of therapeutic proteins and in the design of novel protein-based therapeutics with enhanced stability profiles. The continued development of robust analytical techniques will be crucial for fully characterizing the subtle structural and functional consequences of this isosteric replacement. This in-depth understanding will ultimately pave the way for the rational design of more stable and effective protein-based drugs.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. graphviz.org [graphviz.org]

- 4. jamming.research.yale.edu [jamming.research.yale.edu]

- 5. A robust preparation method for the amyloidogenic and intrinsically disordered amyloid-α (Aα) peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Investigation into the misincorporation of norleucine into a recombinant protein vaccine candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thermodynamic Analysis of Protein-Ligand Binding Interactions in Complex Biological Mixtures using the Stability of Proteins from Rates of Oxidation (SPROX) Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. neb.com [neb.com]

- 14. Protein Expression Protocol | Popa Lab [popalab.uwm.edu]

- 15. Heterologous protein expression in E. coli [protocols.io]

- 16. info.gbiosciences.com [info.gbiosciences.com]

- 17. DSpace [dr.lib.iastate.edu]

- 18. Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Video: Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay [jove.com]

- 20. Experimental measures of amino acid hydrophobicity and the topology of transmembrane and globular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and characterization of Boc-L-norleucine

An In-depth Technical Guide on the Synthesis and Characterization of Boc-L-norleucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-tert-butoxycarbonyl-L-norleucine (Boc-L-norleucine), a crucial protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical research.[1] This document details the experimental protocols for its preparation and the analytical methods for its characterization, presenting quantitative data in structured tables and illustrating key processes with clear diagrams.

Introduction

Boc-L-norleucine is a non-proteinogenic amino acid derivative where the amino group of L-norleucine is protected by a tert-butoxycarbonyl (Boc) group.[1][] This acid-labile protecting group is stable under most basic and nucleophilic conditions, making it an invaluable tool in solid-phase peptide synthesis (SPPS) and other areas of organic synthesis.[3][4][5] The incorporation of norleucine, an isomer of leucine, into peptides can influence their conformational properties and biological activity.[6]

Synthesis of Boc-L-norleucine

The most common method for the synthesis of Boc-L-norleucine involves the reaction of L-norleucine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions.[][7] This reaction proceeds via nucleophilic attack of the amino group on the Boc anhydride, leading to the formation of the N-Boc protected amino acid.[5]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 6404-28-0 | [1][7] |

| Molecular Formula | C₁₁H₂₁NO₄ | [1][8] |

| Molecular Weight | 231.29 g/mol | [8][9] |

| Appearance | Colorless oil-like liquid | [1] |

| Purity | ≥98% (HPLC), ≥99.0% (TLC) | [1][9] |

| Optical Rotation | [α]D20: -5.0 to -9.0º (c=1 in MeOH) | [1] |

| Storage | 0-8 °C | [1] |

Experimental Protocol: Synthesis of Boc-L-norleucine[7]

This protocol describes the synthesis of Boc-L-norleucine from L-norleucine and di-tert-butyl dicarbonate.

Materials:

-

L-Norleucine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Petroleum ether

-

Ethyl acetate (B1210297) (EtOAc)

-

1 M Sodium bisulfate (NaHSO₄) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve L-norleucine (1 equivalent) in a 1:1 mixture of water and THF.

-

Add sodium bicarbonate (3 equivalents) to the solution.

-

Add di-tert-butyl dicarbonate (1.2 equivalents) to the reaction mixture.

-

Stir the mixture at 0 °C for 30 minutes.

-

Allow the reaction to warm to room temperature and continue stirring overnight.

-

Upon completion, add water to dissolve any precipitate.

-

Extract the mixture three times with petroleum ether to remove unreacted di-tert-butyl dicarbonate.

-

Acidify the aqueous phase to a pH of approximately 3 with 1 M NaHSO₄ solution.

-

Extract the acidified aqueous phase three times with ethyl acetate.

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to yield Boc-L-norleucine as a clear oil.

Quantitative Data:

| Reactant | Molar Eq. | Yield (%) |

| L-Norleucine | 1.0 | 81%[7] |

| Di-tert-butyl dicarbonate | 1.2 | |

| Sodium bicarbonate | 3.0 |

Synthesis Workflow

Characterization of Boc-L-norleucine

The synthesized Boc-L-norleucine is characterized using various analytical techniques to confirm its structure and purity. These methods typically include Nuclear Magnetic Resonance (NMR) spectroscopy, and potentially Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.

Spectroscopic Data

¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 12.38 | bs | 1H | COOH | [7] |

| 7.02 | d, J=8.2 Hz | 1H | NH | [7] |

| 3.87-3.78 | m | 1H | α-CH | [7] |

| 1.69-1.47 | m | 2H | CH₂ | [7] |

| 1.37 | s | 9H | t-Bu | [7] |

| 1.32-1.20 | m | 4H | CH₂ | [7] |

| 0.85 | t, J=7.0Hz | 3H | CH₃ | [7] |

| Solvent: DMSO-d₆, Instrument: 400 MHz |

Characterization Workflow

Conclusion

This guide has outlined a reliable and efficient method for the synthesis of Boc-L-norleucine, a key building block in peptide chemistry. The provided experimental protocol and characterization data serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and organic synthesis. The straightforward synthesis and well-defined analytical profile of Boc-L-norleucine facilitate its application in the creation of novel peptide-based therapeutics and other biologically active molecules.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Norleucine - Wikipedia [en.wikipedia.org]

- 7. BOC-L-NORLEUCINE | 6404-28-0 [chemicalbook.com]

- 8. N-tert-Butoxycarbonyl-L-norleucine | C11H21NO4 | CID 2733747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Boc-Nle-OH = 99.0 TLC 6404-28-0 [sigmaaldrich.com]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Boc-Protected Norleucine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of N-tert-Butoxycarbonyl-L-norleucine (Boc-L-norleucine), a key building block in peptide synthesis and drug discovery. This document outlines its core properties, spectroscopic data, relevant experimental protocols, and its role in the development of novel therapeutics.

Core Physical and Chemical Properties

Boc-L-norleucine is a white to off-white crystalline solid that is widely utilized as a protected amino acid in solid-phase peptide synthesis (SPPS).[1][2] Its non-polar side chain makes it a valuable tool for introducing hydrophobicity into peptides.

Table 1: Physical and Chemical Properties of Boc-L-norleucine

| Property | Value |

| CAS Number | 6404-28-0 |

| Molecular Formula | C₁₁H₂₁NO₄ |

| Molecular Weight | 231.29 g/mol [1][3] |

| Appearance | White to off-white crystalline powder or colorless oil[1][2] |

| Melting Point | 63-67 °C |

| Optical Rotation (α)20/D | -5.0 to -9.0° (c=1 in Methanol)[2] |

| Solubility | Soluble in chloroform, dichloromethane (B109758), ethyl acetate, DMSO, and acetone.[1] |

| Storage | Store in a dry, dark place at room temperature or refrigerated at 2-8°C for long-term storage.[1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Boc-L-norleucine.

Table 2: Spectroscopic Data of Boc-L-norleucine

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.38 (s, 1H, COOH), 7.02 (d, J=8.2 Hz, 1H, NH), 3.82 (m, 1H, α-CH), 1.58 (m, 2H, β-CH₂), 1.37 (s, 9H, C(CH₃)₃), 1.26 (m, 4H, γ,δ-CH₂), 0.85 (t, J=7.0 Hz, 3H, ε-CH₃)[1] |

| ¹³C NMR | Characteristic signals for the Boc carbonyl, carboxylic acid carbonyl, quaternary carbon of the Boc group, the α-carbon, and the aliphatic side-chain carbons are expected. |

| Infrared (IR) | Key stretches include N-H (amide), C=O (carbamate and carboxylic acid), and C-H (aliphatic). |

| Mass Spectrometry (MS) | The fragmentation pattern typically shows the loss of the Boc group and subsequent fragmentation of the norleucine backbone. |

Experimental Protocols

Synthesis of Boc-L-norleucine

The synthesis of Boc-L-norleucine is typically achieved by the reaction of L-norleucine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base.

Experimental Workflow for the Synthesis of Boc-L-norleucine

Caption: A generalized workflow for the synthesis of Boc-L-norleucine.

Detailed Methodology:

-

L-norleucine is dissolved in a mixture of water and a miscible organic solvent such as tetrahydrofuran (B95107) (THF).[1]

-

A base, typically sodium bicarbonate (NaHCO₃), is added to the solution.[1]

-

The mixture is cooled to 0°C, and di-tert-butyl dicarbonate is added.[1]

-

The reaction is stirred and allowed to warm to room temperature overnight.[1]

-

Following the reaction, the mixture is acidified to a pH of approximately 3 with an aqueous solution of sodium bisulfate (NaHSO₄).[1][4]

-

The product is extracted with an organic solvent, such as ethyl acetate.[1]

-

The combined organic layers are dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield the final product.[1][4]

Coupling of Boc-L-norleucine in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-norleucine is a standard reagent in Boc-chemistry-based SPPS. The following is a general protocol for the coupling of an amino acid to a resin-bound peptide.

Experimental Workflow for a Single Coupling Cycle in Boc-SPPS

Caption: A simplified workflow for one cycle of Boc-SPPS.

Detailed Methodology:

-

Resin Swelling: The peptide-resin is swollen in a suitable solvent like dichloromethane (DCM).[5]

-

Boc Deprotection: The N-terminal Boc group is removed by treating the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 50%).[5]

-

Washing: The resin is washed with DCM and then isopropanol (B130326) (IPA) to remove residual TFA and byproducts.[5]

-

Neutralization: The protonated N-terminus is neutralized with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM.[6]

-

Coupling: The pre-activated Boc-L-norleucine is added to the resin. Activation is typically performed using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU. The reaction is allowed to proceed until completion, which can be monitored by a qualitative test such as the Kaiser test.[7]

-

Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.[] This cycle is repeated for each subsequent amino acid in the peptide sequence.

Role in Drug Discovery and Development

Boc-L-norleucine is an important building block in the design of peptide-based therapeutics. The incorporation of norleucine, an isomer of leucine, can impart unique properties to a peptide, such as increased metabolic stability, as it is not susceptible to oxidation like methionine.

Logical Workflow for Peptide Drug Development Incorporating Boc-L-norleucine

Caption: A high-level overview of the peptide drug development pipeline.

The use of Boc-L-norleucine in the "Peptide Synthesis" stage allows for the strategic modification of lead peptide candidates. By replacing natural amino acids with norleucine, researchers can fine-tune the physicochemical properties of the peptide to enhance its therapeutic potential. This iterative process of synthesis and biological evaluation is central to modern drug discovery.

References

- 1. BOC-L-NORLEUCINE | 6404-28-0 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-tert-Butoxycarbonyl-L-norleucine | C11H21NO4 | CID 2733747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BOC-L-NORLEUCINE synthesis - chemicalbook [chemicalbook.com]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

- 7. academic.oup.com [academic.oup.com]

The Chemistry and Application of the Boc Protecting Group in Amino Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the assembly of peptides and the development of complex pharmaceutical agents.[1][2] Its widespread use stems from its robustness under various conditions and its facile, acid-labile removal, which allows for selective deprotection in the presence of other functional groups.[3][4] This technical guide provides an in-depth exploration of the Boc group's core principles, including its mechanism of action, detailed experimental protocols for its installation and cleavage, and a comparative analysis of its performance.

Core Concepts: The Role and Mechanism of the Boc Protecting Group

The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of the amino group in amino acids.[5] This protection prevents unwanted side reactions during subsequent synthetic steps, such as peptide bond formation.[6] The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride (B1165640), Boc₂O) under basic conditions.[7][8]

The stability of the Boc group to most nucleophiles and bases makes it an excellent choice for orthogonal protection strategies, where multiple protecting groups with different cleavage conditions are employed in a single synthetic route.[9]

Mechanism of Boc Protection

The protection of an amino group with Boc anhydride is a nucleophilic acyl substitution reaction.[8] The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), in a suitable solvent like tetrahydrofuran (B95107) (THF), water, or acetonitrile.[7][8] The amine nitrogen attacks one of the carbonyl carbons of the Boc anhydride.[10] This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butyl carbonate leaving group, which subsequently decomposes into the stable products carbon dioxide and tert-butoxide.[8][10] The base then neutralizes the protonated amine.[8]

Mechanism of Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[7][8] The reaction proceeds through protonation of the carbamate (B1207046) oxygen, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation.[5][6] The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[6][8] The tert-butyl cation is typically scavenged by nucleophiles present in the reaction mixture.

Experimental Protocols

The following sections provide detailed methodologies for the protection and deprotection of amino acids using the Boc group.

Protocol for Boc Protection of an Amino Acid

This protocol describes a general procedure for the N-tert-butyloxycarbonylation of an amino acid using Boc anhydride.[3]

Materials:

-

Amino acid

-

Di-tert-butyl dicarbonate (Boc₂O) (1.5 equivalents)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3 equivalents)

-

Tetrahydrofuran (THF)

-

Water

-

Dichloromethane (DCM)

-

Brine solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware

-

Stirring apparatus

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve the starting amine in a 2:1 v/v mixture of THF and water.[3]

-

Add the base (TEA or DIPEA) to the solution and stir for 5 minutes at room temperature.[3]

-

Cool the reaction mixture to 0 °C using an ice bath.[3]

-

Add the Boc anhydride to the cooled solution in one portion.[3]

-

Stir the reaction mixture at 0 °C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, remove the THF under reduced pressure.[3]

-

Extract the crude product with dichloromethane.[3]

-

Wash the organic layer sequentially with deionized water (twice) and brine (once).[3]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the N-Boc protected amino acid.

Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the standard procedure for the removal of the Boc protecting group using TFA.[11]

Materials:

-

N-Boc protected amino acid

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware

-

Stirring apparatus

Procedure:

-

Dissolve the N-Boc protected amino acid in dichloromethane.

-

Add a solution of 20-50% TFA in DCM to the reaction mixture.[12] The reaction is often complete in under 15 minutes for many substrates.[11]

-

Stir the reaction at room temperature and monitor its progress by TLC.[11]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.[11]

-

For workup, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[11]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.[11]

Quantitative Data and Performance Analysis

The efficiency of Boc protection and deprotection can be influenced by various factors, including the substrate, solvent, base, and temperature. The following tables summarize typical reaction conditions and outcomes.

Table 1: Boc Protection of Various Amines

| Amine Substrate | Reagents and Conditions | Reaction Time | Yield | Reference |

| General Aliphatic/Aromatic Amines | Boc₂O, TEA, THF/H₂O, 0°C to RT | 6 hours | High | [3] |

| Structurally Diverse Amines | Boc₂O, Iodine (catalytic), Solvent-free, RT | Not specified | Good | [9] |

| Chiral Amines and Amino Acid Esters | Boc₂O, Water, Catalyst-free | Not specified | Optically Pure | [9] |

Table 2: Boc Deprotection under Various Conditions

| Substrate | Reagents and Conditions | Reaction Time | Yield | Reference |

| N-Boc-1-napthylamine | Oxalyl chloride (3 equiv.), MeOH, RT | 1-4 hours | Up to 90% | [3] |

| General N-Boc amines | 20% TFA in DCM, RT | ~15 minutes | High | [11][12] |

| General N-Boc amines | 4M HCl in 1,4-dioxane, RT | 1-4 hours | High | [11] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group has been instrumental in the development of solid-phase peptide synthesis (SPPS), a technique that revolutionized the synthesis of peptides.[] In the Boc SPPS strategy, the N-terminal amino acid is protected with a Boc group, while the side chains of reactive amino acids are protected with groups that are stable to the Boc deprotection conditions (e.g., benzyl-based protecting groups).[] The peptide chain is assembled on a solid support, and each cycle involves the deprotection of the N-terminal Boc group with TFA, followed by the coupling of the next Boc-protected amino acid.[14]

While the Fmoc (9-fluorenylmethoxycarbonyl) strategy has become more prevalent in recent years due to its milder deprotection conditions, the Boc strategy remains highly relevant, particularly for the synthesis of long peptides and in solution-phase synthesis.[] Boc-protected peptide fragments often exhibit better solubility and crystallinity, which can facilitate purification.[]

Conclusion

The Boc protecting group is a versatile and indispensable tool in modern organic chemistry. Its predictable reactivity, stability under a wide range of conditions, and straightforward removal make it an ideal choice for the protection of amino groups in a variety of synthetic contexts, from academic research to industrial-scale drug development. A thorough understanding of its chemistry and application is essential for any scientist working in these fields.

References

- 1. nbinno.com [nbinno.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. jk-sci.com [jk-sci.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. Reddit - The heart of the internet [reddit.com]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-Nle-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry remains a cornerstone for the synthesis of peptides, particularly for complex and lengthy sequences. The incorporation of non-proteinogenic amino acids, such as L-norleucine (Nle), is a critical strategy in drug discovery to enhance peptide stability and mimic the properties of methionine without its susceptibility to oxidation.[1] This document provides a detailed protocol for the manual solid-phase synthesis of peptides containing Boc-L-norleucine-OH (Boc-Nle-OH) using the well-established Boc/Bzl protection strategy on a Merrifield resin.

The Boc-SPPS workflow involves the stepwise addition of Nα-Boc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[2] Each cycle consists of the removal of the acid-labile Boc group, neutralization of the resulting ammonium (B1175870) salt, and coupling of the next amino acid. The final peptide is cleaved from the resin using a strong acid, typically anhydrous hydrogen fluoride (B91410) (HF).

Data Presentation

The following tables summarize typical quantitative data expected during the synthesis of a generic Nle-containing peptide on a 0.1 mmol scale using the protocols described below. Actual yields and purities are sequence-dependent.

Table 1: Resin Loading and Substitution

| Parameter | Value | Notes |

| Starting Resin | Merrifield Resin, 1% DVB, 100-200 mesh | Chloromethylated polystyrene support. |

| Initial Resin Weight | 1.0 g | --- |

| Theoretical Substitution | 0.5 mmol/g | Varies by resin batch. |

| This compound Loaded | 0.45 mmol | Based on a 90% loading efficiency. |

| Final Resin Substitution | 0.45 mmol/g | Determined by gravimetric analysis or picric acid titration. |

Table 2: Peptide Synthesis Yield and Purity

| Stage | Parameter | Expected Value | Notes |

| Synthesis | Crude Peptide-Resin Weight | ~1.5 g | For a 10-residue peptide; weight gain is sequence-dependent. |

| Average Coupling Efficiency | >99% | Monitored by the Kaiser (ninhydrin) test. | |

| Cleavage & Purification | Crude Peptide Yield | 70-85% | Based on the initial resin loading. |

| Crude Peptide Purity (HPLC) | >70% | Varies significantly with sequence and synthesis efficiency. | |

| Final Peptide Purity (Post-HPLC) | >98% | Achievable with standard purification protocols.[1] |

Experimental Protocols

Resin Preparation and Loading of this compound (First Amino Acid)

This protocol describes the attachment of the C-terminal this compound to Merrifield resin via the cesium salt method to minimize racemization.[3]

Materials:

-

Merrifield resin (chloromethylated polystyrene, 1% DVB, 100-200 mesh)

-

Boc-L-Nle-OH

-

Cesium carbonate (Cs₂CO₃)

-

Methanol (MeOH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Preparation of Boc-Nle-Cs Salt:

-

Dissolve this compound (1.2 eq. relative to resin substitution) in a 4:1 mixture of MeOH and water.

-

Titrate the solution to pH 7.0 with a 20% aqueous solution of Cs₂CO₃.

-

Remove the solvent by rotary evaporation to obtain the cesium salt as a white solid.

-

Dry the salt under high vacuum overnight over P₂O₅.

-

-

Attachment to Resin:

-

Swell the Merrifield resin (1.0 g) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

-

Drain the DMF.

-

Dissolve the dried Boc-Nle-Cs salt in a minimal amount of DMF and add it to the swollen resin.

-

Secure the vessel on a shaker and agitate the mixture at 50°C for 24 hours.

-

Wash the resin sequentially with DMF (3 x 10 mL), 50% aqueous DMF (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

-

Dry the resin under high vacuum to a constant weight.

-

The Boc-SPPS Cycle

The following steps are repeated for each subsequent amino acid to be added to the peptide chain.

Diagram of the Boc-SPPS Cycle

Caption: Workflow of a single Boc-SPPS elongation cycle.

2.1. Nα-Boc Deprotection

-

Swell the peptide-resin in DCM (10 mL/g of resin) for 30 minutes.

-

Drain the DCM.

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[3]

-

Agitate for 2 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.[3]

-

Drain the TFA/DCM solution.

-

Wash the resin with DCM (3 x 10 mL) and then isopropanol (B130326) (IPA) (2 x 10 mL) to thoroughly remove residual TFA.[3]

2.2. Neutralization

The protonated N-terminal amine must be neutralized to the free amine for coupling.

-

Wash the peptide-resin with DCM (3 x 10 mL).

-

Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 5 minutes.

-

Drain the neutralization solution.

-

Repeat steps 2-4.

-

Wash the resin with DCM (5 x 10 mL) to remove excess base.

In Situ Neutralization Protocol (Alternative): To improve efficiency, especially for "difficult" sequences prone to aggregation, neutralization can be performed concurrently with coupling.[4] In this case, after the post-deprotection washes, proceed directly to the coupling step and add the required equivalents of DIEA for both neutralization and coupling activation simultaneously.

2.3. Amino Acid Coupling

This protocol uses HBTU as the coupling reagent.

-

In a separate vessel, dissolve the incoming Boc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF (3 mL).

-

Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.[1]

-

Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the reaction for completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

If the Kaiser test is positive, repeat the coupling step.

-

Once complete, drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Cleavage of the Peptide from the Resin

This protocol uses anhydrous hydrogen fluoride (HF), which requires specialized equipment and safety precautions.

Materials:

-

Peptide-resin (dried under high vacuum)

-

Anhydrous Hydrogen Fluoride (HF)

-

Anisole (B1667542) (scavenger)

-

Diethyl ether (cold)

-

HF cleavage apparatus

Procedure:

-

Dry the peptide-resin thoroughly under high vacuum overnight over KOH or P₂O₅.

-

Place the dried peptide-resin in the reaction vessel of the HF apparatus.

-

Add anisole (1 mL per gram of resin) as a scavenger to trap reactive carbocations.

-

Cool the reaction vessel to 0°C in a dry ice/acetone bath.

-

Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

-

Stir the mixture at 0°C for 1 hour.

-

Remove the HF by vacuum distillation.

-

Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.

-

Filter the crude peptide and wash it several more times with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Logical Relationships

The core logical relationship in Boc-SPPS is the orthogonal protection scheme, where the temporary Nα-Boc group and the more permanent benzyl-based side-chain protecting groups are removed under different acidic conditions.

Diagram of the Boc/Bzl Orthogonal System

Caption: Orthogonal deprotection strategy in Boc-SPPS.

References

Coupling Reagents for Boc-Nle-OH in Solid-Phase Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the efficient construction of complex peptide chains. The selection of an appropriate coupling reagent is critical to the success of SPPS, directly influencing coupling efficiency, yield, purity, and the stereochemical integrity of the final peptide. This is particularly true when incorporating amino acids with bulky protecting groups or sterically hindered side chains.

This document provides a detailed guide on the selection and use of common coupling reagents for the incorporation of N-tert-butyloxycarbonyl-L-norleucine (Boc-Nle-OH) in SPPS. Norleucine, a non-proteinogenic amino acid, is often used as a surrogate for methionine to prevent oxidation-related side reactions. While its side chain is not excessively bulky, the Boc protecting group can present moderate steric hindrance, making the choice of coupling reagent important for achieving optimal synthesis outcomes.

Comparative Performance of Coupling Reagents for Boc-Amino Acids

The efficiency of a coupling reagent is paramount for driving the amide bond formation to completion. Incomplete couplings lead to the formation of deletion sequences, which can be challenging to separate from the target peptide. The choice of coupling reagent can also impact the extent of racemization at the alpha-carbon of the activated amino acid.

While specific comparative data for this compound is limited in publicly available literature, data from studies on other sterically similar Boc-protected amino acids, such as Boc-Leu-OH and in the synthesis of challenging sequences, provide valuable insights into the relative performance of common coupling reagents. Urethane-protected amino acids, like Boc-amino acids, are generally considered to have a low risk of racemization during coupling.[1]

| Coupling Reagent/Method | Typical Coupling Yield (%) | Purity (%) | Racemization Risk | Key Considerations |

| HATU/DIPEA | >99 | High | Very Low | Highly efficient for sterically hindered couplings with fast reaction times.[2] Considered a top-tier reagent for challenging sequences. |

| HBTU/DIPEA | 98-99 | High | Low | A reliable and widely used reagent, slightly less reactive than HATU but still very effective for most applications.[2][3] |

| TBTU/DIPEA | 98-99 | High | Low | Similar in performance to HBTU, offering a good balance of reactivity and cost. |

| DIC/HOBt | 95-98 | Good | Low to Moderate | A cost-effective option. The reaction is generally slower than with uronium/aminium salt reagents. The use of HOBt is crucial to suppress racemization.[4] |

Experimental Protocols

The following are generalized protocols for the coupling of this compound in manual Boc-SPPS. These protocols should be optimized for each specific peptide sequence and resin.

General Boc-SPPS Cycle

A typical cycle in Boc-SPPS involves the following steps:

-

Boc Deprotection: Removal of the N-terminal Boc protecting group.

-

Neutralization: Neutralization of the resulting trifluoroacetate (B77799) salt.

-

Coupling: Acylation of the free N-terminal amine with the incoming this compound.

-

Washing: Thorough washing of the resin to remove excess reagents and byproducts.

Protocol 1: Coupling with HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for sterically demanding couplings.[2]

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound (3 equivalents relative to resin loading)

-

HATU (2.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Ensure the resin is well-swollen in DMF.

-

Activation: In a separate vessel, dissolve this compound and HATU in DMF.

-

Add DIPEA to the activation mixture and agitate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 30-60 minutes at room temperature.

-

Monitoring: Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test.

-

Washing: Once the coupling is complete, thoroughly wash the resin with DMF, followed by Dichloromethane (DCM).

Protocol 2: Coupling with HBTU

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used and reliable coupling reagent.[5]

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound (3 equivalents)

-

HBTU (2.9 equivalents)

-

DIPEA (6 equivalents)

-

DMF

Procedure:

-

Resin Preparation: Swell the resin in DMF.

-

Coupling Solution: In a separate vessel, dissolve this compound and HBTU in DMF.

-

Add DIPEA to the solution.

-

Coupling: Add the coupling solution to the resin.

-

Agitate for 30-90 minutes at room temperature.

-

Monitoring: Check for reaction completion with the Kaiser test.

-

Washing: Wash the resin with DMF and DCM.

Protocol 3: Coupling with DIC/HOBt

Diisopropylcarbodiimide (DIC) in combination with 1-Hydroxybenzotriazole (HOBt) is a classical and cost-effective coupling method.[5]

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound (3 equivalents)

-

DIC (3 equivalents)

-

HOBt (3 equivalents)

-

DMF

-

DCM

Procedure:

-

Resin Preparation: Swell the resin in DCM, then wash with DMF.

-

Coupling Solution: In a separate vessel, dissolve this compound and HOBt in DMF.

-

Coupling: Add the this compound/HOBt solution to the resin, followed by the addition of DIC.

-

Agitate the mixture for 1-4 hours at room temperature.

-

Monitoring: Monitor the reaction progress with the Kaiser test.

-

Washing: Wash the resin thoroughly with DMF and DCM.

Diagrams

References

Application Notes and Protocols for Boc-Nle-OH Deprotection in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in solid-phase peptide synthesis (SPPS) for the temporary protection of the α-amino group of amino acids. Its facile removal under acidic conditions allows for the stepwise elongation of the peptide chain. Norleucine (Nle), an isomer of leucine, is often incorporated into peptides to study the structural and functional roles of aliphatic side chains. This document provides detailed application notes and protocols for the deprotection of Boc-Nle-OH, a critical step in the synthesis of Nle-containing peptides. We will cover the most common deprotection methods, their reaction conditions, potential side reactions, and quantitative data to aid in the selection of the most appropriate method for your research needs.

The deprotection of a Boc-protected amine is an acid-catalyzed process involving the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine. Due to the generation of the reactive tert-butyl cation, scavengers are sometimes employed to prevent side reactions with sensitive amino acid residues. However, the aliphatic side chain of norleucine is chemically inert and not susceptible to alkylation by the tert-butyl cation, simplifying the deprotection procedure.

Deprotection Methods and Quantitative Data

Several methods are available for the deprotection of this compound. The choice of method depends on factors such as the scale of the synthesis, the presence of other acid-labile protecting groups, and the desired purity of the final product. Below is a summary of the most common methods with available quantitative data.

| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Yield (%) | Purity (%) | Notes |

| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 25-50% TFA in DCM | 30 min | >95% | High | The most common and efficient method for Boc deprotection in SPPS. Longer treatment times can lead to cleaner end products.[1] |

| 4M Hydrogen Chloride (HCl) in 1,4-Dioxane (B91453) | 4M HCl in 1,4-Dioxane | 30 min - 1 hr | >95% | High | An effective alternative to TFA. The reaction is typically fast and provides superior selectivity for Nα-Boc deprotection in the presence of tert-butyl esters and ethers.[2][3] |

| Mild Deprotection with Oxalyl Chloride | Oxalyl Chloride (3 equiv.) in Methanol | 1 - 4 hrs | Up to 90% | Good | A mild method suitable for substrates with other acid-labile functional groups. Yields can vary depending on the substrate.[4] |

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is the standard and most widely used method for Boc deprotection in solid-phase peptide synthesis.

Materials:

-

Boc-Nle-resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), peptide synthesis grade

-

Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Methanol (MeOH)

-

Solid-phase synthesis reaction vessel

Procedure:

-

Swell the Boc-Nle-resin in DCM for 15-30 minutes in the reaction vessel.

-

Drain the DCM.

-

Add a solution of 25-50% TFA in DCM to the resin. Use enough solution to ensure the resin is fully submerged.

-

Agitate the mixture at room temperature for 30 minutes.

-

Drain the TFA/DCM solution.

-

Wash the resin thoroughly with DCM (3 x resin volume) to remove residual acid.

-

Neutralize the resin by washing with a 5-10% solution of DIPEA in DCM (2 x resin volume) for 2-5 minutes each.

-

Wash the resin again with DCM (3 x resin volume).

-

Wash the resin with Methanol (2 x resin volume).

-

Dry the deprotected Nle-resin under vacuum before proceeding to the next coupling step.

Protocol 2: Deprotection using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is a common alternative to TFA and is particularly useful when other acid-sensitive groups are present that might be cleaved by the stronger acid, TFA.

Materials:

-

This compound (for solution-phase) or Boc-Nle-resin (for solid-phase)

-

4M HCl in 1,4-Dioxane

-

Anhydrous 1,4-Dioxane (for solution-phase)

-

Diethyl ether (for precipitation in solution-phase)

-

DCM (for solid-phase)

-

DIPEA (for solid-phase)

-

Round-bottom flask or solid-phase synthesis reaction vessel

Procedure (Solution-Phase):

-

Dissolve the this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

-

Add the 4M HCl in 1,4-dioxane solution to the flask.

-

Stir the reaction mixture at room temperature for 30 minutes to 1 hour. Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the Nle-OH hydrochloride salt.

-

Collect the precipitate by filtration and wash with cold diethyl ether.

-

Dry the product under vacuum.

Procedure (Solid-Phase):

-

Swell the Boc-Nle-resin in DCM.

-

Drain the DCM and add the 4M HCl in 1,4-Dioxane solution.

-

Agitate the mixture at room temperature for 30 minutes to 1 hour.

-

Drain the HCl/Dioxane solution and wash the resin thoroughly with DCM.

-

Neutralize the resin with a 5-10% solution of DIPEA in DCM.

-

Wash the resin with DCM and then MeOH.

-

Dry the deprotected Nle-resin under vacuum.

Visualizing the Workflow and Deprotection Mechanism

To better illustrate the processes involved in this compound deprotection, the following diagrams have been generated using the DOT language.

Caption: SPPS cycle for incorporating Norleucine.

Caption: Acid-catalyzed deprotection of this compound.

Conclusion

The deprotection of this compound is a straightforward and high-yielding step in peptide synthesis. The robust nature of the norleucine side chain means that special scavengers are generally not required, simplifying the deprotection cocktail. For most applications, treatment with 25-50% TFA in DCM provides rapid and complete deprotection. In cases where milder conditions are necessary to preserve other acid-labile protecting groups, 4M HCl in dioxane is an excellent alternative. While newer, milder methods exist, the traditional acidic deprotection protocols remain the most reliable and widely used for the incorporation of norleucine into synthetic peptides. Careful execution of the described protocols will ensure the successful deprotection of this compound and the smooth progression of your peptide synthesis endeavors.

References

Application Notes and Protocols for the Incorporation of Boc-Nle-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the incorporation of the non-proteinogenic amino acid N-α-tert-butyloxycarbonyl-L-norleucine (Boc-Nle-OH) into synthetic peptides using solid-phase peptide synthesis (SPPS). Norleucine, an isomer of leucine (B10760876), is a valuable building block in drug discovery and peptide chemistry, often used to probe structure-activity relationships, enhance metabolic stability, and modulate the biological activity of peptides.

Introduction to this compound in Peptide Synthesis

Norleucine (Nle) is structurally similar to leucine and methionine but possesses a linear, unbranched aliphatic side chain. This unique feature can confer several advantages when incorporated into peptide sequences:

-

Enhanced Stability: The substitution of oxidation-prone methionine residues with the isosteric but non-oxidizable Nle can significantly improve the stability of peptides against oxidative degradation.

-

Modified Biological Activity: The subtle structural difference between Nle and leucine can alter a peptide's binding affinity for its receptor and its overall pharmacological profile.

-

Conformational Control: The incorporation of Nle can influence the secondary structure of peptides, which is crucial for their biological function.

This compound is a key reagent for introducing norleucine into peptides using the well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS.

Data Presentation: Expected Quantitative Parameters

The following table summarizes typical quantitative data expected from the solid-phase synthesis of a model peptide incorporating a this compound residue. These values are illustrative and can vary based on the specific peptide sequence, length, scale, and instrumentation used.

| Parameter | Expected Value | Notes |